![molecular formula C9H7NO3 B1606624 1-(3-Nitrophenyl)prop-2-yn-1-ol CAS No. 83494-25-1](/img/structure/B1606624.png)
1-(3-Nitrophenyl)prop-2-yn-1-ol
Overview
Description
“1-(3-Nitrophenyl)prop-2-yn-1-ol” is a chemical compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 .
Molecular Structure Analysis
The InChI code for “1-(3-Nitrophenyl)prop-2-yn-1-ol” is 1S/C9H7NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h1,3-6,9,11H . This code represents the molecular structure of the compound .Physical And Chemical Properties Analysis
“1-(3-Nitrophenyl)prop-2-yn-1-ol” is a solid substance . It should be stored in a refrigerator . The compound is shipped at room temperature .Scientific Research Applications
Biological and Medicinal Chemistry
Compounds with a structure similar to “1-(3-Nitrophenyl)prop-2-yn-1-ol”, such as those with a trifluoromethyl substituent, have been used in the design of compounds developed for applications in biological and medicinal chemistry . These compounds could potentially be used in the development of new drugs or therapeutic agents.
Agrochemicals
Similar to its use in medicinal chemistry, the trifluoromethyl substituent has also been included in the design of compounds used in agrochemicals . This suggests that “1-(3-Nitrophenyl)prop-2-yn-1-ol” could potentially be used in the development of new agrochemicals.
Transition Metal Ligands
Compounds with a trifluoromethyl substituent have been used in the design of transition metal ligands . This suggests that “1-(3-Nitrophenyl)prop-2-yn-1-ol” could potentially be used in this field as well.
Materials Science
In the field of materials science, compounds with a trifluoromethyl substituent have found applications . This suggests that “1-(3-Nitrophenyl)prop-2-yn-1-ol” could potentially be used in the development of new materials.
Optical Switching and Logic
Organic molecules, like “1-(3-Nitrophenyl)prop-2-yn-1-ol”, are potential candidates for modifying and improving linear and nonlinear optical properties for different applications such as optical switching and optical logic .
Memory Devices and Signal Processing
The same properties that make organic molecules useful for optical switching and logic also make them potential candidates for use in memory devices and signal processing .
Safety And Hazards
properties
IUPAC Name |
1-(3-nitrophenyl)prop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h1,3-6,9,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACRSIOBIWTUMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC(=CC=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293478 | |
Record name | 1-(3-nitrophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)prop-2-yn-1-ol | |
CAS RN |
83494-25-1 | |
Record name | 83494-25-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-nitrophenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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